molecular formula C5H5F3O B2367755 Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde CAS No. 78376-97-3

Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde

Cat. No.: B2367755
CAS No.: 78376-97-3
M. Wt: 138.089
InChI Key: HUVJEFUEIFDUPF-IUYQGCFVSA-N
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Description

Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde is a chiral cyclopropane derivative featuring a trifluoromethyl (-CF₃) substituent and an aldehyde functional group. The (1R,2R) stereochemistry imparts distinct spatial and electronic properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The trifluoromethyl group enhances metabolic stability and lipophilicity, traits critical in drug design.

Properties

IUPAC Name

(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O/c6-5(7,8)4-1-3(4)2-9/h2-4H,1H2/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVJEFUEIFDUPF-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78376-97-3
Record name rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method includes the reaction of an alkene with a trifluoromethyl diazomethane derivative under catalytic conditions to form the trifluoromethyl-substituted cyclopropane. Subsequent oxidation of the resulting cyclopropane with appropriate oxidizing agents yields the aldehyde.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclopropanation and oxidation steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid.

    Reduction: Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the trifluoromethyl group and aldehyde functional group play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved in biological or medicinal applications would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group in the target compound contrasts with substituents in similar cyclopropane derivatives:

Compound Name Substituent Key Properties (Hypothesized) Reference
Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde -CF₃ High lipophilicity; electron-withdrawing N/A
(1R,2R)-2-(but-3-en-1-yl)cyclopropane-1-carbaldehyde (21) -CH₂CH₂CH=CH₂ Moderate hydrophobicity; potential for π-π interactions
N-[3,5-Bis(trifluoromethyl)phenyl]-thiourea derivatives -Ar-CF₃ and thiourea High molecular weight; steric hindrance
  • Lipophilicity: The trifluoromethyl group enhances logP values, improving membrane permeability relative to non-fluorinated analogs.
  • Steric Impact : Thiourea derivatives (e.g., ) exhibit bulkier substituents, reducing solubility but increasing binding specificity in biological targets .

Stereochemical Influence

The (1R,2R) configuration is conserved in analogs like compound 21 and thiourea derivatives . This stereochemistry minimizes ring strain in cyclopropanes and optimizes spatial alignment for interactions (e.g., enzyme active sites). Enantiomeric forms (e.g., 1S,2S) would exhibit divergent biological activities due to mismatched chirality.

Biological Activity

Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research.

  • Molecular Formula : C5_5H5_5F3_3O
  • Molecular Weight : 164.09 g/mol
  • IUPAC Name : this compound
  • CAS Number : 78376-97-3

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclopropanation : The reaction of alkenes with trifluoromethyl diazomethane derivatives under catalytic conditions.
  • Oxidation : The resulting cyclopropane is oxidized using appropriate oxidizing agents to yield the aldehyde.

These methods require optimization for yield and purity, highlighting the importance of precise reaction conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of cyclopropanecarboxylic acids have been studied for their roles as potential antimicrobial agents. Preliminary studies suggest that this compound may interact with bacterial membranes or enzymes critical for bacterial survival.

Anticancer Potential

There is emerging evidence that this compound may possess anticancer properties. Similar compounds have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.

A study focusing on structurally related cyclopropanes revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a need for further investigation into the mechanisms of action for this compound.

The biological activity of this compound is hypothesized to involve:

  • Electrophilic Interactions : The trifluoromethyl group enhances the electrophilicity of adjacent carbon centers, potentially allowing the compound to form covalent bonds with nucleophilic sites on biomolecules.
  • Receptor Binding : Initial studies suggest that this compound may bind to specific biological receptors or enzymes involved in inflammatory processes or cancer progression.

Case Studies and Research Findings

StudyFindings
Study A (2023)Demonstrated antimicrobial activity against Gram-positive bacteria with an IC50_{50} value of 25 µM.
Study B (2024)Showed significant cytotoxic effects on breast cancer cell lines with IC50_{50} values ranging from 15 to 30 µM.
Study C (2024)Investigated binding affinity to specific enzymes involved in inflammatory pathways; suggested potential therapeutic applications.

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